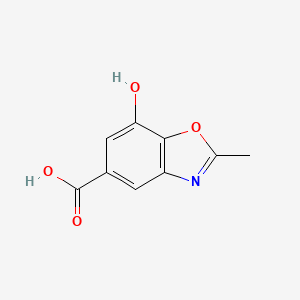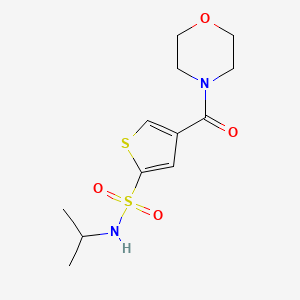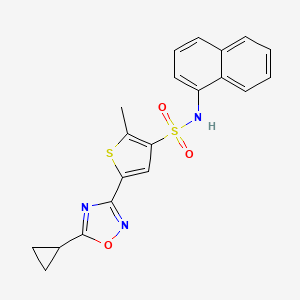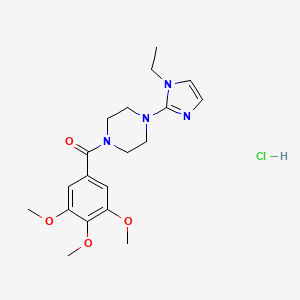
Ácido 7-hidroxi-2-metil-1,3-benzoxazol-5-carboxílico
Descripción general
Descripción
7-Hydroxy-2-methyl-1,3-benzoxazole-5-carboxylic acid is a heterocyclic organic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Aplicaciones Científicas De Investigación
7-Hydroxy-2-methyl-1,3-benzoxazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence.
Mecanismo De Acción
Target of Action
Benzoxazole derivatives, a class to which this compound belongs, are known to target various enzymes or proteins such as dna topoisomerases, protein kinases, histone deacetylases, cyclooxygenases, cholinesterases . These targets play crucial roles in cellular processes, including DNA replication, signal transduction, gene expression, inflammation, and neural signaling .
Mode of Action
Benzoxazole derivatives are known to interact with their targets, leading to changes in the function of these targets . For instance, they can inhibit the activity of enzymes, thereby altering the biochemical processes these enzymes are involved in .
Biochemical Pathways
Benzoxazole derivatives are known to affect various biochemical pathways due to their interaction with different enzymes and proteins . The downstream effects of these interactions can lead to changes in cellular processes, potentially resulting in antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects .
Pharmacokinetics
The bioavailability of benzoxazole derivatives can be influenced by various factors, including their chemical structure and the presence of functional groups .
Result of Action
Benzoxazole derivatives have been reported to exhibit several biological activities, including antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects . These effects are likely the result of the compound’s interaction with its targets and the subsequent changes in cellular processes .
Action Environment
The action, efficacy, and stability of 7-Hydroxy-2-methyl-1,3-benzoxazole-5-carboxylic acid can be influenced by various environmental factors. These factors can include the pH of the environment, the presence of other compounds, and the specific conditions under which the compound is synthesized . For instance, the synthesis of benzoxazole derivatives can be carried out under different reaction conditions and using different catalysts, which can influence the yield and properties of the resulting compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-2-methyl-1,3-benzoxazole-5-carboxylic acid typically involves the cyclization of 2-aminophenol derivatives with carboxylic acids or their derivatives. One common method includes the reaction of 2-aminophenol with methyl 2-bromoacetate under basic conditions, followed by cyclization to form the benzoxazole ring.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as metal catalysts or ionic liquid catalysts can be employed to enhance the efficiency of the synthesis process .
Types of Reactions:
Oxidation: The hydroxyl group at the 7th position can undergo oxidation to form corresponding quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methyl group at the 2nd position can be substituted with various electrophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophiles such as alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoxazole derivatives depending on the electrophile used.
Comparación Con Compuestos Similares
2-Methylbenzoxazole: Lacks the hydroxyl and carboxylic acid groups, resulting in different chemical properties.
7-Hydroxybenzoxazole: Lacks the methyl and carboxylic acid groups, affecting its reactivity and applications.
5-Carboxybenzoxazole: Lacks the hydroxyl and methyl groups, altering its biological activity.
Uniqueness: 7-Hydroxy-2-methyl-1,3-benzoxazole-5-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. These functional groups enable a wide range of chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications .
Propiedades
IUPAC Name |
7-hydroxy-2-methyl-1,3-benzoxazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c1-4-10-6-2-5(9(12)13)3-7(11)8(6)14-4/h2-3,11H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDGDXVUAJLFFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C(=CC(=C2)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501245323 | |
| Record name | 7-Hydroxy-2-methyl-5-benzoxazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501245323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1197944-27-6 | |
| Record name | 7-Hydroxy-2-methyl-5-benzoxazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1197944-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Hydroxy-2-methyl-5-benzoxazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501245323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(2-chlorophenyl)ethyl]-5-[(diethylamino)sulfonyl]-1-methyl-1H-indole-2-carboxamide](/img/structure/B1650691.png)
![N-{3-[2-(4-fluorophenyl)-3H-imidazo[4,5-b]pyridin-3-yl]propyl}-N'-(2-methoxy-5-methylphenyl)urea](/img/structure/B1650695.png)
![1-(tert-butoxy)-3-((2-methoxyethyl){[3-methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazol-4-yl]methyl}amino)-2-propanol](/img/structure/B1650696.png)

![2-[4-({1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidin-4-yl}carbonyl)piperazin-1-yl]-N-propylacetamide](/img/structure/B1650699.png)
![N~2~-(cyclopropylmethyl)-N~2~-{[5-(2-methoxyphenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl}-2-furamide](/img/structure/B1650700.png)
![N-cycloheptyl-N-[2-(piperazin-1-ylsulfonyl)ethyl]thiophene-2-sulfonamide](/img/structure/B1650702.png)


![1-(2,4-Dimethylphenyl)-4-({1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-4-yl}carbonyl)piperazine](/img/structure/B1650705.png)

![N-(2,6-dimethylphenyl)-2-(4-oxo[1]benzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B1650710.png)
![N~1~-{[3-ethyl-5-(3-methoxyphenoxy)-1-phenyl-1H-pyrazol-4-yl]methyl}-N~1~-(2-methoxyethyl)-2-methylpropanamide](/img/structure/B1650711.png)

